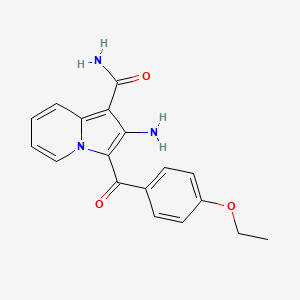![molecular formula C16H26ClN3O2 B6502011 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 1396874-96-6](/img/structure/B6502011.png)
1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (COP) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. COP is a cyclic amine that is composed of a five-membered ring with one nitrogen atom and four carbon atoms. The nitrogen atom is connected to an oxazole ring and an alkyl chain. COP has been used as a starting material for the synthesis of a variety of other compounds, including drugs, and has been studied for its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been used as a starting material for the synthesis of a variety of other compounds, including drugs, and has been studied for its potential applications in the treatment of various diseases. For example, this compound has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Huntington’s disease.
Mecanismo De Acción
The mechanism of action of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is not yet fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterases, which are involved in the regulation of various physiological processes. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterases, which are involved in the regulation of various physiological processes. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine in laboratory experiments is its relatively simple synthesis. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on cellular processes. However, the mechanism of action of this compound is still not fully understood, and its effects on humans are still not well-studied. Therefore, further research is needed to fully understand the potential therapeutic effects of this compound.
Direcciones Futuras
In order to fully understand the potential therapeutic effects of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine, further research is needed to elucidate its mechanism of action. Additionally, further research is needed to study the effects of this compound on humans, as well as its potential uses in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of this compound in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, further research is needed to explore the potential uses of this compound as a starting material for the synthesis of other compounds, such as drugs.
Métodos De Síntesis
The synthesis of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is relatively straightforward and involves the reaction of a cyclopentanecarboxylic acid with a tertiary amine. The reaction is carried out in the presence of a strong base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction proceeds in two steps, with the first step involving the formation of an imine intermediate, followed by the second step, which involves the formation of the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and the reaction is typically complete within a few hours.
Propiedades
IUPAC Name |
cyclopentyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-12-15(13(2)21-17-12)11-18-7-9-19(10-8-18)16(20)14-5-3-4-6-14;/h14H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWFNOWNXEWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)
![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B6501980.png)
![(4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide](/img/structure/B6501988.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B6501989.png)

![2-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6502017.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6502025.png)